1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid
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Overview
Description
“1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a type of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a carboxylic acid group, another is bonded to a methyl group, and the third is bonded to a cyclopropyl group .Scientific Research Applications
Chemical Synthesis and Biological Activity
1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a versatile compound with applications in chemical synthesis and biology. Studies have demonstrated its use in cyclocondensation reactions, offering pathways to various heterocyclic compounds. For example, cyclocondensation reactions involving aminoazoles and arylpyruvic acids lead to the formation of compounds with potential biological activities (Sakhno et al., 2008). Similar reactions with 5-aminopyrazoles and arylidenepyruvic acids yield pyrazolo[3,4-b]pyridine-6-carboxylic acids, suggesting a mechanistic exploration for the synthesis of biologically relevant molecules (Chebanov et al., 2007).
Inhibition of Biological Processes
The compound has been linked to the inhibition of specific biological processes, which could be leveraged for therapeutic purposes. Research indicates that certain derivatives may function as inhibitors for the corrosion of materials in acidic media, showcasing the potential for applications beyond biomedical research (Chetouani et al., 2005).
Molecular Pharmacology
In the field of molecular pharmacology, 5-methylpyrazole-3-carboxylic acid, a related compound, exhibits properties that could be insightful for the application of this compound. It has shown effects on adipose tissue metabolism, such as inhibition of lipolysis and impacts on glucose and fructose metabolism, providing a foundation for investigating metabolic disorders (Froesch et al., 1967). Additionally, its role in the synthesis of derivatives with potential as topoisomerase II inhibitors highlights its significance in cancer research (Wentland et al., 1993).
Enzyme Immunoassay Applications
Moreover, the compound's derivatives have been utilized in hapten synthesis for the development of immunoassays targeting s-triazine herbicides, underscoring its utility in environmental monitoring and agrochemical research (Goodrow et al., 1990).
Mechanism of Action
Mode of Action
The exact mode of action of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound . . The specific interactions and resulting changes would depend on the compound’s structure and the nature of the target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Properties
IUPAC Name |
1-cyclopropyl-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATWKBGWKGDQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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